molecular formula C6H8F3N5O B1597595 N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine CAS No. 101988-70-9

N-methyl-6-(2,2,2-trifluoroethoxy)-1,3,5-triazine-2,4-diamine

Cat. No. B1597595
M. Wt: 223.16 g/mol
InChI Key: JNLDCQPAUYHHTN-UHFFFAOYSA-N
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Patent
US04892575

Procedure details

2-Amino-4-chloro-6-methylamino-1,3,5-triazine (0.2 mole) was slurried in 80 ml of 2,2,2-trifluoroethanol at room temperature. Potassium hydroxide pellets (0.2 mole) were added portionwise and the mixture was stirred at room temperature overnight. The following day the reaction was heated at gentle reflux for 2 hours during which time the solids gradually dissolved. The solution was cooled and the solvent was removed under vacuum. The residue was washed with water and filtered to give 20.9 g shining off-white crystals of the product named above with the following characteristics: m.p. 204°-205° C. NMR (DMSO-d6): δ2.75, d, (NHCH3); 4.8, q, (OCH2CF3); 6.5-7.3, m, (NH2 +NHCH3).
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6](Cl)[N:5]=[C:4]([NH:9][CH3:10])[N:3]=1.[OH-].[K+].[F:13][C:14]([F:18])([F:17])[CH2:15][OH:16]>>[NH2:1][C:2]1[N:3]=[C:4]([NH:9][CH3:10])[N:5]=[C:6]([O:16][CH2:15][C:14]([F:18])([F:17])[F:13])[N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.2 mol
Type
reactant
Smiles
NC1=NC(=NC(=N1)Cl)NC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
FC(CO)(F)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The following day the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at gentle reflux for 2 hours during which time the solids
Duration
2 h
DISSOLUTION
Type
DISSOLUTION
Details
gradually dissolved
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was removed under vacuum
WASH
Type
WASH
Details
The residue was washed with water
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give 20.9 g

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
NC1=NC(=NC(=N1)NC)OCC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.